molecular formula C11H14Cl2O2 B2645801 4,6-Dichloro-5-pentylbenzene-1,3-diol CAS No. 2062574-10-9

4,6-Dichloro-5-pentylbenzene-1,3-diol

Cat. No. B2645801
CAS RN: 2062574-10-9
M. Wt: 249.13
InChI Key: ULYOMVHNDNWPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-5-pentylbenzene-1,3-diol is a research chemical with the CAS number 2062574-10-9 . It has a molecular weight of 249.14 . The IUPAC name for this compound is 4,6-dichloro-5-pentylbenzene-1,3-diol . The InChI code for this compound is 1S/C11H14Cl2O2/c1-2-3-4-5-7-10(12)8(14)6-9(15)11(7)13/h6,14-15H,2-5H2,1H3 .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-pentylbenzene-1,3-diol consists of a benzene ring with two chlorine atoms and two hydroxyl groups attached at positions 4, 6 and 1, 3 respectively. A pentyl group is attached at position 5 . The chemical formula for this compound is C11H14Cl2O2 .


Physical And Chemical Properties Analysis

4,6-Dichloro-5-pentylbenzene-1,3-diol is a solid compound . It has a molecular weight of 249.14 . The chemical formula for this compound is C11H14Cl2O2 .

Scientific Research Applications

Chemotactic Cell Aggregation Regulation

4,6-Dichloro-5-pentylbenzene-1,3-diol (abbreviated as MPBD) has been studied for its role in regulating chemotactic cell aggregation. Research indicates that functional groups essential for inducing chemotaxis differ from those involved in spore maturation . Understanding these mechanisms could have implications in cell migration, immune response, and cancer metastasis.

Safety and Hazards

As a research chemical, 4,6-Dichloro-5-pentylbenzene-1,3-diol should be handled with care. It’s important to note that this compound is for research use only and not for human or veterinary use .

Future Directions

Given that 4,6-Dichloro-5-pentylbenzene-1,3-diol is a research chemical, its future directions are likely to be determined by ongoing and future research studies . As such, it’s important to stay updated with the latest research findings related to this compound.

properties

IUPAC Name

4,6-dichloro-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O2/c1-2-3-4-5-7-10(12)8(14)6-9(15)11(7)13/h6,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYOMVHNDNWPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1Cl)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-pentylbenzene-1,3-diol

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